2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide
Overview
Description
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, also known as MMBA, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2010 by a group of researchers at the University of Tokyo. Since then, MMBA has been the subject of several scientific studies due to its potential use as a painkiller and its unique mechanism of action.
Scientific Research Applications
Imaging Probe for 5-HT2A Receptors
- Research Focus : This compound, referred to as AC90179, was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study found that while AC90179 can cross the blood-brain barrier, it did not exhibit tracer retention or specific binding, thus not suitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Catalytic Hydrogenation for Dye Production
- Research Focus : A study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, used a novel Pd/C catalyst. This study provides insight into more environmentally friendly production methods for related chemical compounds (Zhang Qun-feng, 2008).
Hydrogen-Bonding Patterns in Acetamides
- Research Focus : The study examined the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the molecular structure and interactions of similar acetamides (López et al., 2010).
Enzyme Inhibitory Activities
- Research Focus : Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analyzed its potential as an inhibitor against various enzymes, showing significant activity against certain enzymes. This study contributes to understanding the bioactive potential of similar acetamides (Virk et al., 2018).
Antioxidant and Antimicrobial Potential
- Research Focus : A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlighted their synthesis and evaluated their antioxidant and antimicrobial potential, indicating potential biomedical applications for similar compounds (Harini et al., 2014).
properties
CAS RN |
359878-17-4 |
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Product Name |
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide |
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
InChI Key |
AHGNJBSTWQOSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Appearance |
Solid powder |
synonyms |
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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